(2E)-2-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-1,1-diphenylhydrazine
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Overview
Description
(2E)-2-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-1,1-diphenylhydrazine is an organic compound with a complex structure that includes a furan ring, a nitrophenyl group, and a diphenylhydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-1,1-diphenylhydrazine typically involves the condensation of 5-(2-methoxy-4-nitrophenyl)furan-2-carbaldehyde with 1,1-diphenylhydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 25°C and 50°C to ensure optimal yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-1,1-diphenylhydrazine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-1,1-diphenylhydrazine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has been investigated for its potential as a therapeutic agent. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. It may also find applications in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of (2E)-2-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-1,1-diphenylhydrazine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with proteins involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: An ester of acetoacetic acid, used as a chemical intermediate in various syntheses.
Acetylacetone: A diketone used in the synthesis of metal chelates and as a solvent.
Diketene: A reactive intermediate used in the synthesis of acetoacetic esters and other compounds.
Uniqueness
What sets (2E)-2-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-1,1-diphenylhydrazine apart from these similar compounds is its unique combination of functional groups, which allows for a broader range of chemical reactions and potential applications. Its structure provides opportunities for the development of new materials and therapeutic agents that are not possible with simpler compounds.
Properties
Molecular Formula |
C24H19N3O4 |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
N-[(E)-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylideneamino]-N-phenylaniline |
InChI |
InChI=1S/C24H19N3O4/c1-30-24-16-20(27(28)29)12-14-22(24)23-15-13-21(31-23)17-25-26(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-17H,1H3/b25-17+ |
InChI Key |
YYPQZNBTXYDEOA-KOEQRZSOSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=N/N(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=NN(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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